molecular formula C5H9NO2 B172928 cis-3-Aminocyclobutanecarboxylic acid CAS No. 160191-58-2

cis-3-Aminocyclobutanecarboxylic acid

Cat. No. B172928
M. Wt: 115.13 g/mol
InChI Key: YRGRLZXBOJQQDP-UHFFFAOYSA-N
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Description

“Cis-3-Aminocyclobutanecarboxylic acid” is a cyclic amino acid . It exists in two distinct stereoisomers: the cis-isomer, which is the major one.


Synthesis Analysis

An expedient approach to cis- and trans-3-aminocyclobutanecarboxylic acids was developed starting from 1,1-cyclobutanedicarboxylic acid . The stereochemistry of the title compounds was established by nuclear Overhauser effect spectroscopy experiments .


Molecular Structure Analysis

The molecular formula of “cis-3-Aminocyclobutanecarboxylic acid” is C5H9NO2 . The InChI code is 1S/C5H9NO2/c6-4-1-3 (2-4)5 (7)8/h3-4H,1-2,6H2, (H,7,8)/t3-,4+ .


Physical And Chemical Properties Analysis

The boiling point of “cis-3-Aminocyclobutanecarboxylic acid” is 251°C at 760 mmHg . The molecular weight is 115.13 . It is a solid at room temperature .

Scientific Research Applications

Synthesis and Stereochemistry

  • Expedient Synthesis Approaches : Radchenko et al. (2011) developed an expedient method to synthesize both cis- and trans-3-aminocyclobutanecarboxylic acids, starting from 1,1-cyclobutanedicarboxylic acid. This method was notable for its efficiency and provided a way to establish the stereochemistry of these compounds using nuclear Overhauser effect spectroscopy experiments (Radchenko, Tkachenko, Grygorenko, & Komarov, 2011).

Chemical Properties and Conformation

  • Physical-Chemical Properties : Chernykh et al. (2016) synthesized unknown cis- and trans-1-amino-3-fluoro-3-methylcyclobutanecarboxylic acids, providing insights into their pKa values and how stereochemistry impacts these values. X-ray data showed that the cyclobutane rings in these compounds are almost planar, which is significant for understanding their physical properties (Chernykh, Feskov, Chernykh, Kondratov, Tolmachova, Radchenko, Daniliuc, & Haufe, 2016).

Stereoisomer Synthesis

  • Preparation of Stereoisomers : Fernandes et al. (2009) established a gram-scale protocol for facile access to all four stereoisomers of 2-aminocyclobutanecarboxylic acid. This work is important for the synthesis of these compounds in enantiomerically pure forms, which is crucial for their use in various research applications (Fernandes, Pereira, Faure, & Aitken, 2009).

Conformational Studies and Analyses

  • Vibrational Circular Dichroism Studies : Declerck et al. (2019) used vibrational circular dichroism (VCD) to study peptide models built from cis- and trans-2-aminocyclobutane-1-carboxylic acids. This research is pivotal in understanding the solid-state organization of these derivatives and their impact on hydrogen bonding and molecular geometry (Declerck, Pérez-Mellor, Guillot, Aitken, Mons, & Zehnacker, 2019).

Receptor Antagonist Activity

  • Anticonvulsant and Receptor Antagonist Properties : A study by Gaoni et al. (1994) highlighted the synthesis of cis- and trans-3-substituted 1-aminocyclobutane-1-carboxylic acids and evaluated their antagonist activity at excitatory amino acid receptor sites. This study is significant for understanding the potential medical applications of these compounds (Gaoni, Chapman, Parvez, Pook, Jane, & Watkins, 1994).

Safety And Hazards

The safety information available indicates that “cis-3-Aminocyclobutanecarboxylic acid” may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray (P261) and to rinse cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

properties

IUPAC Name

3-aminocyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c6-4-1-3(2-4)5(7)8/h3-4H,1-2,6H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRGRLZXBOJQQDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70995838
Record name 3-Aminocyclobutane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70995838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-3-Aminocyclobutanecarboxylic acid

CAS RN

160191-58-2, 74316-27-1
Record name 3-Aminocyclobutanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=160191-58-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Aminocyclobutane-1-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074316271
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Aminocyclobutane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70995838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
DS Radchenko, A Tkachenko… - Synthetic …, 2011 - Taylor & Francis
… was purified by ion-exchange chromatography (Amberlite® IR-120(plus) ion-exchange resin, 3.5% aqueous ammonia as an eluent) to give cis-3-aminocyclobutanecarboxylic acid 1a (…
Number of citations: 7 www.tandfonline.com
RJ Patch - 1984 - search.proquest.com
Synthesis of the GABA-containing epimeric trans-decahydroquinoline-5-carboxylic acids are described starting from 3-amino-2-cyclohexen-1-one via trans-decahydroquinoline-2, 5-…
Number of citations: 3 search.proquest.com
GAR Johnston, RD Allan, SME Kennedy, B Twitchin - 1979 - Munksgaard, Copenhagen
Number of citations: 64
S Celis Rodríguez - 2014 - ddd.uab.cat
… or βsheet-like conformations were observed as preliminary results, probably owing to the bulkiness of the 2,2-dimethyl substitution in the cis-3-aminocyclobutanecarboxylic acid. For the …
Number of citations: 4 ddd.uab.cat

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